molecular formula C8H17N B13122022 1-(3,3-Dimethylcyclobutyl)ethanamine

1-(3,3-Dimethylcyclobutyl)ethanamine

Cat. No.: B13122022
M. Wt: 127.23 g/mol
InChI Key: BMYCIMJFSWVVOI-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclobutyl)ethanamine: is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups at the 3-position and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with acetylene in the presence of a transition metal catalyst and acid. This reaction yields 3,3-dimethyl-1-butyne, which can then be further processed to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using readily available raw materials and catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1-(3,3-Dimethylcyclobutyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
  • ®-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
  • (S)-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its hydrochloride salts, the free base form may exhibit different solubility and reactivity characteristics .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-(3,3-dimethylcyclobutyl)ethanamine

InChI

InChI=1S/C8H17N/c1-6(9)7-4-8(2,3)5-7/h6-7H,4-5,9H2,1-3H3

InChI Key

BMYCIMJFSWVVOI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)(C)C)N

Origin of Product

United States

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